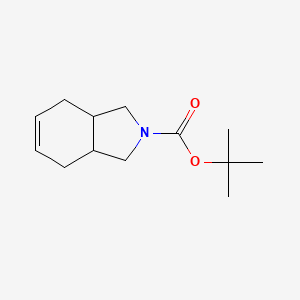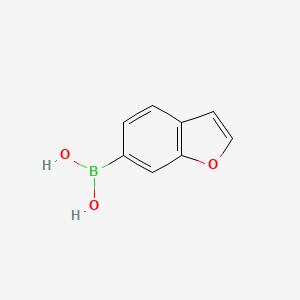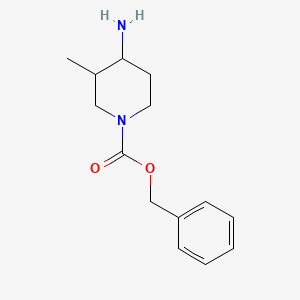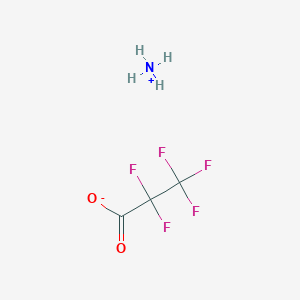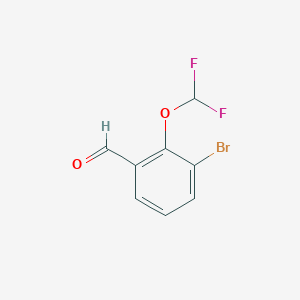
3-Bromo-2-(difluoromethoxy)benzaldehyde
Overview
Description
“3-Bromo-2-(difluoromethoxy)benzaldehyde” is a chemical compound with the molecular formula C8H5BrF2O2 and a molecular weight of 251.03 .
Molecular Structure Analysis
The InChI code for “3-Bromo-2-(difluoromethoxy)benzaldehyde” is 1S/C8H5BrF2O2/c9-6-3-1-2-5(4-12)7(6)13-8(10)11/h1-4,8H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“3-Bromo-2-(difluoromethoxy)benzaldehyde” is a solid substance . It should be stored at a temperature between 2-8°C .Scientific Research Applications
Synthesis and Material Chemistry
3-Bromo-2-(difluoromethoxy)benzaldehyde and its derivatives play a crucial role in the synthesis of complex organic compounds. For instance, substituted 2-bromobenzaldehydes, closely related to the compound , are synthesized from benzaldehydes using a selective palladium-catalyzed ortho-bromination, demonstrating the compound's utility in selective bromination reactions (Dubost et al., 2011). Similarly, the major product from the treatment of benzaldehyde with glycerol, derivatized as its crystalline 4-bromobenzoate, showcases the structural versatility of bromobenzaldehyde derivatives (Mocerino et al., 2004).
Catalysis and Reaction Mechanisms
The compound and its brominated derivatives find extensive use in catalysis and reaction mechanism studies. For example, 6-Bromo-4-(1,2-dihydroxyethyl)-7-hydroxycoumarin (Bhc-diol) demonstrates its utility as a photoremovable protecting group for aldehydes and ketones under simulated physiological conditions (Lu et al., 2003). Furthermore, studies involving brominated benzaldehyde derivatives elucidate various reaction pathways and kinetics, such as the bromodecarbonylation or bromodecarboxylation of electron-rich benzaldehydes and benzoic acids (Koo et al., 2002), and the kinetics and thermodynamics of oxidation of various benzaldehydes by tetraethylammonium bromochromate (Asghar et al., 2014).
Crystallography and Molecular Structure
The compound's derivatives are also pivotal in crystallography and understanding molecular structures. For instance, the title compound from the treatment of benzaldehyde with glycerol, showing the structural characteristics of a 1,3-dioxane system, provides valuable insights into the crystal structure of these compounds (Mocerino et al., 2004). The compound 2-Bromo-5-fluorobenzaldehyde, a closely related compound, also contributes to the understanding of molecular arrangements and interactions in crystals (Tureski & Tanski, 2013).
Photolabile Protecting Groups
Bhc-diol's application as a photolabile protecting group for aldehydes and ketones exemplifies the potential of 3-Bromo-2-(difluoromethoxy)benzaldehyde derivatives in photolabile protection, a critical area in photochemistry and the development of light-sensitive materials (Lu et al., 2003).
Safety And Hazards
The compound has been classified with the signal word “Warning” and has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3-bromo-2-(difluoromethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O2/c9-6-3-1-2-5(4-12)7(6)13-8(10)11/h1-4,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLYVMTXHYPCGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)OC(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-(difluoromethoxy)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



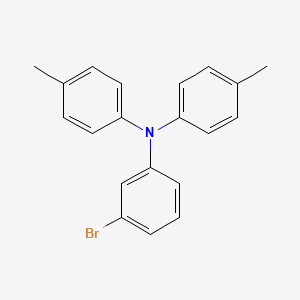
![1,3-bis[2-(decyloxy)-2-oxoethyl]-1H-1,3-benzodiazol-3-ium chloride](/img/structure/B1524375.png)
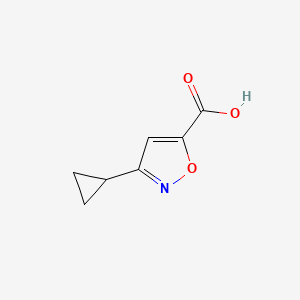
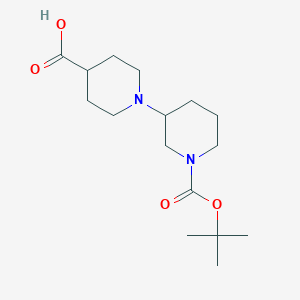
![[(4-Bromo-2-fluorophenyl)methyl][2-(4-methylpiperazin-1-yl)ethyl]amine](/img/structure/B1524383.png)
![4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]morpholine](/img/structure/B1524384.png)
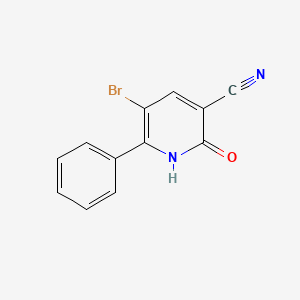

![[4-Amino-6-(aminomethyl)(1,3,5-triazin-2-yl)]dimethylamine](/img/structure/B1524388.png)
